Glcn-2S, NA
Description
Overview of Glycosaminoglycans (GAGs) and Heparan Sulfate (B86663) (HS) Diversity
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units. unime.itwikipedia.org These units typically consist of an amino sugar and a uronic acid. unime.itwikipedia.org GAGs are fundamental components of the extracellular matrix and cell surfaces in every mammalian tissue, where they are usually found covalently linked to proteins to form proteoglycans. unime.itnih.gov There are four primary groups of GAGs, classified based on their core disaccharide units: heparin/heparan sulfate (HS), chondroitin (B13769445) sulfate/dermatan sulfate, keratan (B14152107) sulfate, and hyaluronic acid. nih.govsigmaaldrich.com
Heparan sulfate (HS) is a highly sulfated GAG and a major component of the glycocalyx, the carbohydrate-rich layer on the cell surface. mdpi.comphysiology.org It is a linear polysaccharide consisting of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and a hexuronic acid, which can be either glucuronic acid (GlcA) or its epimer, iduronic acid (IdoA). nih.gov The structural diversity of HS is vast, arising from variations in chain length and, most notably, from complex patterns of sulfation. wikipedia.orgnih.gov This structural heterogeneity allows HS to interact with a wide array of proteins, thereby influencing numerous biological activities such as cell adhesion, proliferation, and developmental processes. wikipedia.orgmdpi.com
The biosynthesis of HS is a complex, non-template-driven process that occurs in the Golgi apparatus. wikipedia.orgphysiology.org During chain elongation, the polysaccharide undergoes a series of modifications by various enzymes, including N-deacetylase/N-sulfotransferases, C-5 uronyl epimerase, and several O-sulfotransferases that add sulfate groups at different positions. wikipedia.org This results in a characteristic domain structure within HS chains, featuring highly sulfated regions (S-domains) interspersed with N-acetylated domains (NA-domains) that are largely unmodified. nih.govresearchgate.net
The Significance of Sulfation Patterns in Glycan Function
The sulfation patterns of GAGs, including heparan sulfate, are not random but are precisely regulated and are critical determinants of their biological functions. nih.govnih.gov These specific arrangements of sulfate groups, often referred to as a "sulfation code," create unique binding sites for a multitude of proteins, such as growth factors, cytokines, and enzymes. nih.gov This interaction modulates a vast range of physiological and pathological processes, including cell signaling, inflammation, and viral invasion. nih.govzbiotech.com
Sulfate modifications significantly alter the physicochemical properties of glycans, introducing negative charges that are crucial for electrostatic interactions with protein ligands. zbiotech.commdpi.com The specific positioning of sulfate groups on the sugar backbone dictates the binding affinity and specificity of these interactions. nih.govzbiotech.com For instance, the pattern of sulfation on heparan sulfate can determine whether it promotes or inhibits axon growth in the nervous system. nih.gov
Furthermore, abnormal sulfation patterns have been linked to various diseases, including cancer and developmental disorders. mdpi.comfrontiersin.orgnih.gov Changes in the expression of sulfotransferases, the enzymes responsible for GAG sulfation, can lead to altered glycan structures that contribute to tumor progression and metastasis. mdpi.com Therefore, the precise sulfation of glycans is a key regulatory mechanism that encodes functional information in a manner analogous to the sequence of DNA or proteins. nih.gov
N-Acetylglucosamine-2-Sulfate as a Critical Glycosaminoglycan Constituent
N-Acetylglucosamine-2-Sulfate (GlcN-2S, NA), also known as 2-Deoxy-2-sulfamino-D-glucopyranose, is a sulfated monosaccharide that serves as a constituent of glycosaminoglycans, particularly heparan sulfate. scbt.com The sulfation at the 2-position of the glucosamine (B1671600) residue is a key modification in the biosynthesis of heparan sulfate. wikipedia.org
Interactive Table of GAGs and their Repeating Disaccharide Units
| Glycosaminoglycan | Amino Sugar | Uronic Acid/Sugar | Sulfation |
| Heparan Sulfate | Glucosamine (GlcN) | Glucuronic acid (GlcA) or Iduronic acid (IdoA) | Yes |
| Chondroitin Sulfate | N-acetylgalactosamine (GalNAc) | Glucuronic acid (GlcA) | Yes |
| Dermatan Sulfate | N-acetylgalactosamine (GalNAc) | Iduronic acid (IdoA) or Glucuronic acid (GlcA) | Yes |
| Keratan Sulfate | N-acetylglucosamine (GlcNAc) | Galactose (Gal) | Yes |
| Hyaluronic Acid | N-acetylglucosamine (GlcNAc) | Glucuronic acid (GlcA) | No |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12NNaO8S |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
sodium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate |
InChI |
InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6-;/m1./s1 |
InChI Key |
WFTBTPAPJHFBJM-OCOFDJSDSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Biosynthesis and Enzymology of Glcnac2s Containing Structures
Precursor Substrate Synthesis and Availability
The biosynthesis of GlcNAc-2S is contingent upon the availability of two key molecules: the sugar nucleotide Uridine Diphospho-N-acetylglucosamine (UDP-GlcNAc), which provides the GlcNAc moiety, and 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS), the universal sulfate (B86663) donor.
Uridine Diphospho-N-acetylglucosamine (UDP-GlcNAc) Pathway
UDP-GlcNAc is a central metabolite synthesized through the hexosamine biosynthesis pathway (HBP). portlandpress.comuniprot.org This pathway integrates nutrients such as glucose, glutamine, acetyl-CoA, and UTP. portlandpress.com The de novo synthesis of UDP-GlcNAc commences with the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). portlandpress.com Subsequent enzymatic steps, catalyzed by glucosamine-6-P N-acetyltransferase (GNA), N-acetylglucosamine-phosphate mutase (AGM), and UDP-N-acetylglucosamine pyrophosphorylase (UAP1), lead to the formation of UDP-GlcNAc. uniprot.org
Alternatively, UDP-GlcNAc can be generated via salvage pathways that utilize glucosamine (B1671600) (GlcN) or N-acetylglucosamine (GlcNAc). portlandpress.com UDP-GlcNAc serves as a fundamental building block for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. nih.govnih.gov
Table 1: Key Enzymes in the UDP-GlcNAc Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
| Glutamine:fructose-6-phosphate amidotransferase | GFAT | Catalyzes the first and rate-limiting step in de novo synthesis. portlandpress.comnih.gov |
| Glucosamine-6-P N-acetyltransferase | GNA | Acetylates glucosamine-6-phosphate. uniprot.org |
| N-acetylglucosamine-phosphate mutase | AGM | Converts GlcNAc-6-P to GlcNAc-1-P. uniprot.org |
| UDP-N-acetylglucosamine pyrophosphorylase | UAP1/UAP | Catalyzes the final step in the synthesis of UDP-GlcNAc. nih.govlipidmaps.org |
3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) Metabolism
PAPS is the activated form of sulfate used in all biological sulfation reactions. acs.org Its synthesis occurs in the cytosol from ATP and inorganic sulfate in a two-step process. uniprot.orguniprot.org In vertebrates, these two steps are typically catalyzed by a bifunctional enzyme known as PAPS synthase (PAPSS). bio-techne.com
The first reaction, catalyzed by the ATP sulfurylase domain of PAPSS, involves the condensation of ATP and sulfate to form adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate. uniprot.orgwikipedia.org The second reaction, catalyzed by the APS kinase domain, is the phosphorylation of the 3'-hydroxyl group of APS by another molecule of ATP to yield PAPS and ADP. uniprot.orgbio-techne.comwikipedia.org The synthesized PAPS is then transported into the Golgi apparatus, where it serves as the sulfate donor for sulfotransferases. uniprot.org The concentration of PAPS can be a rate-limiting factor for sulfation reactions. acs.org
GlcNAc-2-O-Sulfotransferase Family and Specificity
The transfer of a sulfate group to the 2-hydroxyl position of a GlcNAc residue is catalyzed by a specific group of enzymes known as GlcNAc-2-O-sulfotransferases. A prominent and well-studied member of this family is heparan sulfate 2-O-sulfotransferase (HS2ST).
Identification and Characterization of Relevant Sulfotransferases
Heparan sulfate 2-O-sulfotransferase (HS2ST) is a key enzyme in the biosynthesis of heparan sulfate (HS), a complex polysaccharide involved in numerous biological processes. bio-techne.comwikipedia.org HS2ST is a single-pass type II membrane protein located in the Golgi apparatus. lipidmaps.orguniprot.org It belongs to the sulfotransferase 3 family. uniprot.org This enzyme catalyzes the transfer of a sulfate group from PAPS to the 2-O position of iduronic acid (IdoA) and, to a lesser extent, glucuronic acid (GlcA) residues within the growing HS chain. nih.govuniprot.org The resulting 2-O-sulfated residues are critical for the biological functions of heparan sulfate, including its interactions with growth factors. nih.govpnas.org In humans, the gene HS2ST1 encodes this enzyme. lipidmaps.org
While the focus here is on 2-O-sulfation, it is noteworthy that other sulfotransferase families exist, such as the galactose/N-acetylgalactosamine/N-acetylglucosamine 6-O-sulfotransferases (GSTs), which are responsible for sulfation at the 6-O position. nih.gov The GST family includes several members like GST-3 (also known as CHST4 or GlcNAc6ST-2). oup.comoup.com
Substrate Recognition and Catalytic Mechanisms of GlcNAc-2-O-Sulfotransferases
The substrate specificity of sulfotransferases is crucial for generating the precise sulfation patterns on glycans. HS2ST exhibits strict substrate requirements. It preferentially sulfates a uronic acid (IdoA or GlcA) residue that is flanked by N-sulfated glucosamine (GlcNS) residues. nih.govnih.gov The enzyme recognizes a trisaccharide motif of -GlcNS-Uronic Acid-GlcNS-. nih.gov
Structural studies, including the crystal structure of chicken 2OST in complex with 3'-phosphoadenosine 5'-phosphate (PAP), have provided significant insights into the catalytic mechanism. pnas.org The catalytic mechanism of sugar sulfation by HS2ST is proposed to follow an SN2-like mechanism. nih.gov Mutagenesis studies have identified key amino acid residues involved in both PAPS binding and substrate recognition. nih.gov For instance, residues Arg-80, Lys-350, and Arg-190 in 2OST interact with the N-sulfo groups of the flanking glucosamine residues. nih.gov The catalytic function of HS2ST appears to involve two critical histidine residues, His140 and His142. nih.govpnas.org
Table 2: Key Residues in Heparan Sulfate 2-O-Sulfotransferase (HS2ST) Function
| Residue(s) | Function | Reference |
| Arg-80, Arg-288 | May be involved in stabilizing the transition state and/or substrate binding. | pnas.org |
| His-140, His-142 | Proposed to be involved in the catalytic mechanism of sulfate transfer. | nih.govpnas.org |
| Arg-189 | Mutation (R189A) redirects sulfation primarily to GlcA moieties. | pnas.org |
| Tyr-94, His-106 | Mutations (Y94A, H106A) lead to preferential sulfation of IdoA units. | pnas.org |
| Arg-190, Lys-350 | Interact with N-sulfo groups of the substrate. | nih.gov |
Isoforms and Differential Activities in Glycan Sulfation
The diversity of glycan sulfation patterns can be partly attributed to the existence of multiple sulfotransferase isoforms with distinct expression patterns and substrate specificities. For the human HS2ST1 gene, at least two alternatively spliced transcript variants have been identified, which encode for different protein isoforms. lipidmaps.org In Drosophila, the gene pipe encodes multiple isoforms of a uronyl 2-sulfotransferase homolog through alternative splicing, some of which are expressed in a tissue-specific manner. uniprot.org
Mutations in HS2ST can significantly alter its substrate specificity. For example, a Y94I mutant of 2-O-sulfotransferase loses its ability to sulfate glucuronic acid while retaining its activity towards iduronic acid. nih.gov This highlights how subtle changes in the enzyme can lead to different sulfation patterns.
In contrast to the relatively specific action of HS2ST, other sulfotransferase families exhibit broader or different specificities. For instance, within the GlcNAc-6-O-sulfotransferase family, GlcNAc6ST-3 shows a marked preference for sulfating O-linked sugars on mucin-type acceptors, whereas GlcNAc6ST-1 and GlcNAc6ST-2 can act on both mucin-type acceptors and glycoproteins with N-linked chains. nih.gov This differential activity underscores the complex enzymatic machinery that governs the final structure and function of sulfated glycans.
Coordinated Enzymatic Actions in Glycan Elongation and Modification
The assembly of GlcNAc-2S-containing glycans is a testament to the precision of cellular biochemistry, requiring a symphony of enzymatic activities to build and modify the polysaccharide chains. This process involves the step-by-step addition of monosaccharide units and the subsequent, highly specific, addition of sulfate groups.
Glycosyltransferases in Backbone Polymerization
The foundation of GlcNAc-2S-containing structures, like heparan sulfate (HS) and keratan (B14152107) sulfate (KS), is a repeating disaccharide backbone. ashpublications.org This backbone is synthesized by a class of enzymes known as glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to a growing polysaccharide chain. ontosight.ainumberanalytics.com
In the case of heparan sulfate, the backbone consists of repeating units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). ashpublications.org This polymerization is carried out by a heterodimeric complex of two exostosin family members, EXT1 and EXT2. ontosight.aiproteomexchange.org These proteins function together as a co-polymerase, with EXT1 primarily responsible for transferring GlcA and EXT2 for transferring GlcNAc. osti.govresearchgate.net The formation of this complex is crucial for the efficient elongation of the heparan sulfate chain. ontosight.ainih.gov
For keratan sulfate, the backbone is composed of alternating galactose (Gal) and N-acetylglucosamine (GlcNAc) residues. reactome.orgarvojournals.org The elongation of the KS chain is mediated by the sequential action of a β-1,4-galactosyltransferase (β4Gal-T1) and a β-1,3-N-acetylglucosaminyltransferase. arvojournals.orgnih.gov While β4Gal-T1 is a well-characterized enzyme, the specific N-acetylglucosaminyltransferase involved in KS elongation has been a subject of ongoing research. wikipedia.org
| Glycan | Repeating Disaccharide Unit | Key Glycosyltransferases | Function |
|---|---|---|---|
| Heparan Sulfate | (-GlcAβ1,4-GlcNAcα1,4-)n | EXT1/EXT2 complex | Co-polymerase for GlcA and GlcNAc addition osti.govresearchgate.net |
| Keratan Sulfate | (-Galβ1,4-GlcNAcβ1,3-)n | β4Gal-T1, β3GnT | Sequential addition of Gal and GlcNAc arvojournals.orgnih.gov |
Sequential and Interdependent Sulfation Events
Following polymerization, the glycan backbone undergoes a series of modification reactions, with sulfation being a critical step that confers much of the molecule's functional diversity. nih.gov This process is not random; rather, it occurs in a sequential and often interdependent manner, catalyzed by various sulfotransferases. ashpublications.org
In heparan sulfate biosynthesis, the initial modification is the N-deacetylation and subsequent N-sulfation of GlcNAc residues by N-deacetylase/N-sulfotransferases (NDSTs). pnas.orgresearchgate.net This step is crucial as it dictates the regions of the chain that will undergo further modifications. researchgate.net Following N-sulfation, a C-5 epimerase can convert GlcA to iduronic acid (IdoA). pnas.org Subsequently, O-sulfotransferases act on the chain. For instance, 2-O-sulfation of IdoA or GlcA occurs, followed by 6-O-sulfation of GlcNAc residues and, more rarely, 3-O-sulfation of GlcNAc. researchgate.netfrontiersin.org These reactions are often interdependent; for example, 6-O-sulfation of a GlcNAc residue can influence the subsequent 2-O-sulfation of an adjacent IdoA residue. frontiersin.org
In keratan sulfate, sulfation primarily occurs at the 6-position of both the Gal and GlcNAc moieties. nih.govuzh.ch The sulfation of terminal GlcNAc residues by an N-acetylglucosaminyl-6-sulfotransferase appears to happen concurrently with chain elongation. nih.gov In contrast, galactose-6-O-sulfotransferase can act on internal galactose residues. uzh.ch The sulfation of a terminal galactose residue can act as a chain termination signal, as it blocks further elongation by the corresponding glycosyltransferase. uzh.ch
Cellular Compartmentalization of Biosynthetic Machinery (e.g., Golgi Localization of Sulfotransferases)
The biosynthesis of GlcNAc-2S-containing structures is spatially organized within the cell, primarily occurring in the Golgi apparatus. nih.govnih.gov This compartmentalization is crucial for the orderly sequence of glycosylation and sulfation reactions. nih.gov The various glycosyltransferases and sulfotransferases involved in this process are resident enzymes of the Golgi, with their specific localization within the Golgi cisternae (cis, medial, trans) influencing the final structure of the glycan. nih.govbiologists.com
For instance, different sulfotransferases can have distinct distributions within the Golgi. nih.gov This differential localization ensures that enzymes act at the correct stage of glycan maturation. The stem region of these enzymes often plays a critical role in their correct Golgi localization. biologists.comsigmaaldrich.com The modular nature of these enzymes, with distinct catalytic and localization domains, has been demonstrated through the creation of chimeric enzymes. nih.govpnas.orgpnas.org The localization of the biosynthetic enzymes within specific Golgi subcompartments is thought to contribute to the generation of cell-specific glycan structures with distinct sulfation patterns. nih.gov Evidence suggests that the biosynthetic enzymes may form multi-enzyme complexes, sometimes referred to as a "GAGosome," to facilitate the efficient and coordinated synthesis of the glycan chains. pnas.orgnih.gov
Regulatory Mechanisms of GlcNAc2S Biosynthesis
The synthesis of GlcNAc-2S-containing structures is a tightly regulated process, ensuring that the correct glycans are produced at the appropriate time and in the correct cellular context. mdpi.com This regulation occurs at multiple levels, from the expression of the biosynthetic enzymes to their post-translational modification.
Transcriptional and Translational Control of Sulfotransferase Expression
The expression of sulfotransferase genes is a key regulatory point in the biosynthesis of sulfated glycans. osti.gov The levels of sulfotransferase mRNA can be influenced by various factors, including hormones and transcription factors. oup.com For example, the expression of certain sulfotransferases is under the control of nuclear receptors. psu.edu
Studies on the SULT1A1 gene, which encodes a sulfotransferase, have shown that its promoter activity is dependent on the presence of binding sites for transcription factors like Sp1 and GA binding protein (GABP). researchgate.net The differential expression patterns of closely related sulfotransferase genes can be attributed to small differences in their promoter regions. researchgate.net In the context of keratan sulfate biosynthesis, the expression of the necessary glycosyl- and sulfotransferase enzymes is rapidly regulated in response to cytokines and serum. arvojournals.org Signaling pathways, such as the Wnt signaling pathway, have been implicated in the control of KS biosynthesis through the regulation of transcription factors. arvojournals.orgarvojournals.org Furthermore, the expression of sulfotransferase genes can be tissue-specific, contributing to the diversity of glycan structures in different parts of an organism. frontiersin.org
| Gene Family | Regulatory Factors | Impact on Biosynthesis |
|---|---|---|
| Sulfotransferases (e.g., SULT1A1) | Sp1, GABP, Nuclear Receptors psu.eduresearchgate.net | Control the level of enzyme expression, influencing overall sulfation capacity. |
| KS Biosynthetic Enzymes | Wnt signaling pathway (via TCF) arvojournals.org | Downregulates expression of glycosyl- and sulfotransferases, reducing KS synthesis. arvojournals.org |
| SULT1A1 | Nuclear Factor I (NFI) family d-nb.infodntb.gov.ua | Positively correlates with SULT1A1 expression in certain cancers. d-nb.info |
Post-Translational Modification of Biosynthetic Enzymes
Beyond transcriptional and translational control, the activity of biosynthetic enzymes can be further regulated by post-translational modifications (PTMs). numberanalytics.com Tyrosine O-sulfation, itself a PTM catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi, is a common modification of secretory and membrane proteins. pnas.orgpnas.orgresearchgate.net
The activity of sulfotransferases can be modulated through mechanisms like redox regulation and nucleotide binding. acs.org Furthermore, interactions between the biosynthetic enzymes themselves can influence their activity and the final structure of the glycan chain. For example, the level of expression of EXT1 and EXT2, the heparan sulfate polymerases, can affect the amount and N-glycosylation status of NDST1, which in turn influences the degree of heparan sulfate sulfation. pnas.org This suggests a model where the enzymes of HS biosynthesis form a functional complex, and the composition of this complex can regulate the modification pattern of the growing chain. pnas.org
Influence of Metabolic Flux on GlcNAc2S Synthesis
The biosynthesis of N-acetylglucosamine (GlcNAc)-containing structures, including those with GlcNAc disaccharides (GlcNAc2), is intricately linked to the metabolic state of the cell. The availability of key metabolites, particularly glucose and glutamine, directly influences the rate of synthesis of UDP-GlcNAc, the activated sugar nucleotide that serves as the essential donor for all GlcNAc-containing glycans. This section explores the profound impact of metabolic flux through central carbon metabolism on the production of these vital biopolymers.
The primary route for the synthesis of UDP-GlcNAc is the hexosamine biosynthesis pathway (HBP). researchgate.netmdpi.com This pathway begins with fructose-6-phosphate, an intermediate of glycolysis, and incorporates glutamine to produce glucosamine-6-phosphate. researchgate.net Subsequent enzymatic steps lead to the formation of UDP-GlcNAc. researchgate.net Consequently, the flux of glucose through glycolysis directly dictates the availability of the initial substrate for the HBP. nih.gov
Research has demonstrated that cellular signaling pathways integrate information about nutrient availability to regulate metabolic processes. nih.govcreative-proteomics.com For instance, growth factor signaling can stimulate the uptake of glucose and glutamine, thereby fueling biosynthetic pathways like the HBP. nih.gov A key finding is that the flux through the HBP can, in turn, regulate growth factor receptor glycosylation, creating a feedback loop that coordinates nutrient uptake with anabolic processes. nih.gov This ensures that cells only commit to energy-intensive activities like protein glycosylation when sufficient resources are available. nih.gov
The influence of metabolic flux on the synthesis of GlcNAc-containing structures is further highlighted under conditions of nutrient deprivation. Paradoxically, glucose deprivation has been observed to increase the signal from an antibody (CTD110.6) that was thought to be specific for O-GlcNAc, a single GlcNAc modification. plos.org However, further investigation revealed that this increased signal was due to the accumulation of N-GlcNAc2-modified proteins. plos.org This phenomenon suggests that under glucose-deprived conditions, the synthesis of dolichol-linked oligosaccharides may be stalled at the Dol-PP-GlcNAc2 intermediate, leading to the transfer of this disaccharide to proteins. plos.org This highlights a direct link between metabolic stress and the altered synthesis of GlcNAc2-containing structures.
The interplay between different metabolic pathways is crucial. For example, the pentose (B10789219) phosphate (B84403) pathway (PPP), which also branches from glycolysis, is another key metabolic route. mdpi.com Studies in Pichia pastoris have shown that the addition of sodium citrate (B86180) can significantly alter intracellular metabolic fluxes, leading to increased flux through glycolysis, the PPP, and the TCA cycle. mdpi.com While this study focused on S-adenosyl-methionine production, it demonstrates how modulating central carbon metabolism can redirect metabolic resources, which would similarly impact the HBP and the synthesis of its downstream products. mdpi.com
The following table summarizes the key metabolic pathways and their influence on the synthesis of GlcNAc-containing structures.
| Metabolic Pathway | Key Metabolites | Influence on GlcNAc-Containing Structure Synthesis |
| Glycolysis | Glucose, Fructose-6-phosphate | Provides the initial substrate (fructose-6-phosphate) for the hexosamine biosynthesis pathway (HBP), directly linking glucose availability to UDP-GlcNAc synthesis. researchgate.netmdpi.comnih.gov |
| Hexosamine Biosynthesis Pathway (HBP) | Fructose-6-phosphate, Glutamine, UDP-GlcNAc | The central pathway for the de novo synthesis of UDP-GlcNAc, the activated sugar donor for all GlcNAc-containing structures. researchgate.netmdpi.com |
| Glutaminolysis | Glutamine | Supplies the amino group for the conversion of fructose-6-phosphate to glucosamine-6-phosphate in the first committed step of the HBP. nih.gov |
| Pentose Phosphate Pathway (PPP) | Glucose-6-phosphate | Competes with glycolysis for glucose-6-phosphate, potentially influencing the flux towards the HBP. mdpi.com |
| Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA | A central hub for cellular energy and precursor metabolism that can be influenced by and can influence the flux through glycolysis and the HBP. mdpi.com |
Detailed research findings have elucidated the quantitative relationship between metabolic flux and the production of glycosylation precursors. Metabolic flux analysis using isotope labeling has become a powerful tool to trace the fate of metabolites through these interconnected pathways. mdpi.com Such studies have shown that changes in the expression of metabolic enzymes can be correlated with alterations in metabolic flux, providing a more comprehensive understanding of how cellular metabolic networks are regulated. embopress.org
For instance, a study on the impact of sodium citrate on P. pastoris metabolism revealed significant increases in the reaction fluxes of several central metabolic pathways, as detailed in the table below.
| Metabolic Pathway | % Increase in Reaction Flux with Sodium Citrate |
| Glycolysis Pathway | 20.45% |
| Pentose Phosphate (PP) Pathway | 22.08% |
| TCA Cycle | 24.19% |
| Glyoxylate Cycle Pathway | 29.32% |
Data from a study on Pichia pastoris. mdpi.com
These findings underscore the dynamic nature of cellular metabolism and its direct and quantifiable impact on the biosynthetic pathways that produce complex carbohydrates like GlcNAc2-containing structures. The synthesis of these molecules is not a static process but is instead finely tuned to the metabolic capacity and nutrient availability of the cell.
Molecular Mechanisms of Glcnac2s Mediated Biological Processes
GlcNAc2S in Protein-Glycan Recognition and Interactions
Protein-glycan interactions are fundamental to a vast array of physiological and pathological events, including immune responses, cell-cell recognition, and pathogen binding. Sulfated glycans, including those containing GlcNAc2S, are increasingly recognized as high-affinity ligands for endogenous lectins—proteins that specifically bind to carbohydrates. nih.gov The sulfation of N- and O-glycans modifies their structure and charge, thereby dictating their recognition by specific protein partners. nih.gov This recognition is critical in processes ranging from lymphocyte homing, which is mediated by selectins binding to sulfated ligands like 6-sulfo sialyl Lewis X, to the broader functions of lectin families such as galectins and Siglecs (sialic acid-binding immunoglobulin-type lectins). nih.govacs.org
The precise positioning of sulfate (B86663) groups on glycan structures is a key determinant of binding specificity and affinity. Different sulfotransferases exhibit distinct substrate specificities, leading to the generation of a diverse array of sulfated epitopes. While specific data on GlcNAc-2-sulfotransferases is limited in the provided context, studies on other isoforms, such as GlcNAc-6-O-sulfotransferases (CHST2), highlight this principle. For instance, CHST2 can selectively sulfate the GlcNAc moiety on a specific arm of biantennary N-glycans, creating a unique recognition site. nih.gov
| Lectin/Antibody | Specific Sulfated Epitope Recognized | Effect on Binding | Reference |
|---|---|---|---|
| Siglec-10 | 6-O-Sulfated internal GlcNAc in α2,6-sialosides | Significantly increased binding ability | acs.org |
| Siglec-2 (CD22) | Neu5Acα2-6Galβ1-4[6S]GlcNAc | Strong, specific binding | acs.orgacs.org |
| Siglec-8 | Disulfated glycans with a β1,3 Gal backbone | Strong binding | acs.org |
| L-selectin | 6-sulfo sialyl Lewis X | Initiates lymphocyte homing | nih.gov |
The function of many growth factor and cytokine receptors is critically dependent on their glycosylation status. N-glycans on receptors like the epidermal growth factor receptor (EGFR) are involved in ligand binding, receptor dimerization, and sorting. nih.gov While the direct role of GlcNAc2S in this context is not fully elucidated, the broader importance of glycan modifications is well-established. For example, O-GlcNAcylation, a related modification involving the addition of a single GlcNAc to intracellular proteins, can regulate EGFR trafficking and prolong its signaling by modifying key proteins in its endosomal sorting pathway. nih.gov
In the context of cytokine signaling, oral administration of GlcNAc has been shown to suppress inflammation by reducing serum levels of pro-inflammatory Th1/Th17 cytokines in clinical studies. researchgate.net O-GlcNAcylation also plays a role in cytokine-mediated signaling cascades, such as the JAK-STAT pathway. For instance, O-GlcNAcylation of the transcription factor STAT6 is essential for driving type 2 immune responses to infections. oup.com These findings suggest that the availability and modification of GlcNAc, including its sulfated forms, can have significant immunomodulatory effects by influencing cytokine and growth factor signaling pathways.
Glycosylation can directly influence the activity and stability of enzymes. N-glycans can protect enzymes from proteolysis, and their specific structure can modulate catalytic function. mdpi.com For example, the branching of N-glycans can impact the stability of proteases like matriptase. mdpi.com
While direct evidence of GlcNAc2S binding modulating enzyme activity is sparse, the principle is demonstrated by the related intracellular modification, O-GlcNAcylation. This modification can regulate enzyme function through several mechanisms. O-GlcNAcylation of Casein Kinase 2α (CK2α) alters its substrate specificity. frontiersin.org Similarly, O-GlcNAcylation of the histone lysine (B10760008) methyltransferase MLL5 promotes its activity, triggering cell lineage determination. frontiersin.org The addition of the bulky, charged sulfate group in GlcNAc2S within a binding site could likewise be expected to alter an enzyme's conformation, substrate access, or interaction with cofactors, thereby modulating its catalytic activity.
Cell adhesion and migration are complex processes that rely heavily on interactions at the cell surface, many of which are mediated by glycans. The modification of cell surface molecules with sialic acid is crucial for cell adhesion, and the biosynthetic pathway for sialic acid is directly linked to UDP-GlcNAc metabolism. nih.gov Glycan array studies have shown that cells can bind specifically to surfaces presenting terminal GlcNAc residues, demonstrating a direct role for this sugar in cell adhesion. oup.com
The intracellular O-GlcNAcylation pathway has been extensively linked to the regulation of cell adhesion and migration. Increased O-GlcNAcylation can enhance cancer cell migration and invasion by altering the expression of proteins like E-cadherin and matrix metalloproteinases (MMPs). researchgate.net It also regulates the formation of focal adhesion complexes, which are critical for cell attachment and movement. nih.gov O-GlcNAc modification of ERM (ezrin, radixin, and moesin) proteins, which link the plasma membrane to the cytoskeleton, can impair cancer cell migration. nih.gov Given that cell surface sulfation is also a key regulator of cell-cell interactions, it is plausible that GlcNAc2S-containing glycans participate in these pathways by mediating specific adhesion events.
GlcNAc2S in Cellular Signaling Networks
Cellular signaling networks are intricate systems that process external and internal cues to orchestrate appropriate cellular responses. Post-translational modifications of proteins are a cornerstone of this regulation. The intracellular modification of proteins with O-GlcNAc, which uses the same UDP-GlcNAc precursor pool that would be required for synthesizing GlcNAc2S-containing glycans, acts as a crucial nutrient sensor that integrates metabolic status with signaling pathways. nih.govnih.gov
The dynamic cycling of O-GlcNAc on nuclear and cytoplasmic proteins regulates a wide array of signal transduction cascades, often in a reciprocal relationship with protein phosphorylation. biochemia-medica.comrupress.org This modification can alter protein stability, protein-protein interactions, and enzyme activity, thereby affecting major signaling pathways such as the insulin (B600854)/IGF-1, MAPK, and NF-κB pathways. nih.govroyalsocietypublishing.orgnih.gov
For example, in the insulin signaling pathway, O-GlcNAcylation of key components like the insulin receptor substrate 1 (IRS-1) and the kinase Akt can attenuate the signal. frontiersin.orgroyalsocietypublishing.org In inflammatory signaling, O-GlcNAcylation of the p65 subunit of NF-κB can disrupt its interaction with its inhibitor, IκB, leading to its nuclear translocation and the activation of target genes. nih.gov While these examples pertain to the non-sulfated, intracellular O-GlcNAc modification, they highlight the profound impact that GlcNAc-based modifications can have on the core machinery of signal transduction. The presence of GlcNAc2S on cell surface receptors or extracellular signaling molecules could similarly trigger or modulate intracellular cascades upon binding to their cognate partners, acting as an initial switch for downstream signaling events.
| Signaling Pathway | Protein Target | Effect of O-GlcNAcylation | Reference |
|---|---|---|---|
| Insulin Signaling | IRS-1 | Reduces association with PI3K, attenuating the signal | frontiersin.org |
| Insulin Signaling | Akt | Reduces kinase activity, affecting downstream cascades | royalsocietypublishing.org |
| NF-κB Signaling | p65 (RelA) | Disrupts interaction with IκB, promoting nuclear translocation and activation | nih.gov |
| JAK-STAT Signaling | STAT6 | Promotes transcriptional activity, driving type 2 immune responses | oup.com |
| EGFR Signaling | HGS | Inhibits EGFR trafficking to lysosomes, prolonging signaling | nih.gov |
Role in Morphogen Gradient Formation and Interpretation
Morphogens are signaling molecules that pattern developing tissues in a concentration-dependent manner, forming gradients that provide positional information to cells. researchgate.netusp.br The formation and interpretation of these gradients are complex processes influenced by various cellular components, including cell surface proteoglycans. nih.gov Heparan sulfate proteoglycans (HSPGs), for instance, are crucial for establishing and maintaining gradients of morphogens like Wingless (Wg) and Decapentaplegic (Dpp), a member of the Bone Morphogenetic Protein (BMP) family. nih.gov
HSPGs can regulate morphogen activity by controlling their movement, signaling, and intracellular trafficking. nih.gov By binding to morphogen molecules, HSPGs can restrict their diffusion, preventing them from moving too far from the source and ensuring a stable gradient. nih.gov This interaction is critical for proper signaling. For example, in the developing wing of Drosophila, the HSPGs Dally and Dally-like protein (Dlp) are essential for the proper distribution and signaling of Dpp. nih.gov O-GlcNAcylation can influence the expression and function of the enzymes that synthesize these complex glycan structures, thereby indirectly modulating the formation and stability of morphogen gradients. The modification of intracellular signaling components downstream of morphogen receptors also plays a role in how cells interpret their position within the gradient.
Intracellular Trafficking and Localization of GlcNAc-Modified Proteins
The trafficking of proteins through the secretory pathway, from the endoplasmic reticulum (ER) to the Golgi apparatus and their final destinations, is a tightly regulated process essential for cellular function. nih.govwisc.edu O-GlcNAcylation has emerged as a key regulator of this pathway, modifying numerous proteins involved in vesicle transport. nih.gov
Evidence indicates that O-GlcNAcylation of components of the COPII vesicle coat, which mediates ER-to-Golgi transport, can regulate their function. nih.gov For instance, the COPII component Sec24 undergoes cytosolic O-GlcNAcylation. nih.gov Similarly, O-GlcNAcylation of Sec31A, another COPII protein, has been shown to promote the formation of COPII vesicles at ER exit sites, thereby enhancing protein trafficking. nih.gov
Beyond the transport machinery, cargo proteins themselves are subject to O-GlcNAcylation, which can affect their stability and localization. O-GlcNAcylation dynamically modifies the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule, affecting its intracellular trafficking and subsequent degradation pathways. nih.gov In the context of Alzheimer's disease, the O-glycosylation state of the Amyloid Precursor Protein (APP) determines its intracellular trafficking route and subsequent processing to produce amyloid-β (Aβ) peptides. researchgate.net
Table 1: O-GlcNAc-Modified Proteins in Intracellular Trafficking
| Protein | Function in Trafficking | Effect of O-GlcNAcylation |
|---|---|---|
| Sec24 | Component of the COPII vesicle inner coat, involved in cargo selection. | Undergoes cytosolic O-GlcNAcylation, which changes during the cell cycle. nih.gov |
| Sec31A | Component of the COPII vesicle outer coat, involved in vesicle formation. | Modification enhances ER-to-Golgi trafficking by promoting COPII vesicle formation. nih.gov |
| EGFR | Cargo protein (receptor tyrosine kinase). | Modification affects its intracellular sorting and trafficking. nih.gov |
| ASCT2 | Cargo protein (amino acid transporter). | O-GlcNAcylation at Thr122 impacts its stability and trafficking to the cell surface. nih.gov |
| APP | Cargo protein (Aβ precursor). | O-glycosylation state determines its trafficking pathway and proteolytic processing. researchgate.net |
GlcNAc Involvement in Developmental Processes
Protein O-GlcNAcylation is fundamentally important for mammalian development. plos.org Its levels are dynamically regulated throughout embryonic development, with the highest levels observed during early stages. plos.org The enzymes OGT and OGA are crucial; a complete knockout of the OGT gene is lethal to embryonic stem cells, highlighting the essential role of this modification in maintaining cell viability and pluripotency. plos.orgresearchgate.net Dysregulation of O-GlcNAc homeostasis is associated with severe neurological abnormalities and X-linked intellectual disabilities, underscoring its importance in proper brain development. nih.gov
Contribution to Organogenesis and Patterning
Organogenesis is the process by which the three primary germ layers differentiate and develop into the internal organs of an organism. elifesciences.org This intricate process relies on precise patterns of gene expression, which are in turn controlled by transcription factors and epigenetic modifications. O-GlcNAcylation is deeply integrated into this regulatory network. researchgate.net
Many key transcription factors that govern organ development are targets of O-GlcNAcylation. nih.gov For example, factors like OCT4 and SOX2, which are crucial for maintaining stem cell pluripotency before differentiation begins, are functionally modified by O-GlcNAc. researchgate.net During neuronal development, O-GlcNAcylation of transcription factors such as PAX6, FOXG1, and POU3F2 is critical for balancing the proliferation and differentiation of neuronal progenitors. nih.gov By modifying these key regulators, O-GlcNAcylation helps orchestrate the complex gene expression programs that define the shape, structure, and function of developing organs. researchgate.netelifesciences.org
Role in Cell Fate Determination
Cell fate determination, the process by which a cell chooses a specific developmental pathway, is governed by a complex interplay of genetic, epigenetic, and signaling cues. nih.gov O-GlcNAcylation acts as a crucial metabolic sensor in this process, linking nutrient availability (especially glucose) to the epigenetic and transcriptional machinery that controls cell fate decisions. nih.gov
Elevated O-GlcNAc levels are generally associated with pluripotency in embryonic stem cells, while a decrease in O-GlcNAcylation often accompanies differentiation. nih.govnih.gov However, the dynamics are lineage-specific. nih.gov For instance, the O-GlcNAcylation of the transcription factor RUNX2 promotes the osteogenic (bone) differentiation of bone marrow stromal cells while suppressing their differentiation into adipocytes (fat cells). elifesciences.org In hematopoiesis (blood cell formation), disrupting O-GlcNAc homeostasis can impair the differentiation of erythroid cells. nih.govamanote.com This regulation is achieved through the direct modification of transcription factors and epigenetic regulators, including histone modifying enzymes and members of the Polycomb and Trithorax protein groups, which are central to cell fate determination. nih.govmdpi.com
Table 2: Influence of O-GlcNAcylation on Cell Fate Regulators
| Protein | Protein Type | Role in Cell Fate | Effect of O-GlcNAcylation |
|---|---|---|---|
| OCT4 | Transcription Factor | Maintains embryonic stem cell pluripotency. | Promotes transcriptional activity. researchgate.net |
| SOX2 | Transcription Factor | Maintains stemness and involved in neurodevelopment. | Can increase transcriptional activity or alter DNA binding. nih.govresearchgate.net |
| GATA-1 | Transcription Factor | Essential for erythropoiesis (red blood cell formation). | O-GlcNAc homeostasis is required for proper GATA-1-mediated differentiation. nih.gov |
| RUNX2 | Transcription Factor | Promotes osteogenic differentiation. | O-GlcNAcylation enhances its activity, favoring bone formation over adipogenesis. elifesciences.org |
| Polycomb Group Proteins (Pc-G) | Epigenetic Regulators | Repress developmental genes to maintain stem cell identity. | OGT-mediated modification of Pc-G proteins regulates gene silencing. nih.gov |
GlcNAc in Host-Pathogen Interactions (Molecular Basis)
Post-translational modifications are central to the conflict between a host and a pathogen. researchgate.net Viruses, being dependent on the host cell's machinery, frequently manipulate these modifications to their advantage. mssm.edu O-GlcNAcylation is a key battleground in this interaction. The host cell can modulate the O-GlcNAc status of its own proteins to activate immune responses and inhibit viral replication. researchgate.net Conversely, viruses exploit the host's O-GlcNAcylation machinery to modify both viral and host proteins, thereby enhancing viral protein stability, facilitating replication, and evading the host immune response. mssm.eduoup.com For example, O-GlcNAcylation of the host protein SAMHD1 enhances its antiviral activity against Hepatitis B virus. researchgate.net
Viral Attachment and Entry Mechanisms via GlcNAc-Containing Glycans
The entry of an enveloped virus into a host cell is the first and a critical step in its infection cycle. This process is typically mediated by the binding of viral envelope glycoproteins to specific receptors on the host cell surface. oup.comnih.gov Glycosylation of these viral proteins is essential for their proper folding, stability, and function in mediating attachment and entry. oup.comnih.gov
Many viruses utilize N-linked glycans on their envelope proteins to interact with host cell lectins (carbohydrate-binding proteins) that serve as attachment receptors. oup.com For example, viruses such as Hepatitis C virus, Dengue virus, and Ebola virus use N-linked glycans to bind to cellular lectins like DC-SIGN and L-SIGN to facilitate entry. oup.com Specific N-glycans on the HIV-1 envelope protein gp160 are crucial for binding to the CD4 receptor on T cells. oup.com While much of the focus has been on complex N-glycans, the underlying monosaccharide units, including N-acetylglucosamine, are the foundational building blocks for these structures. The host's glycosylation machinery, which is regulated by nutrient pathways like the one feeding O-GlcNAcylation, is responsible for adding these crucial glycans to viral proteins as they are processed through the ER and Golgi. oup.com Therefore, the host's metabolic state, reflected in O-GlcNAc levels, can influence the glycosylation patterns on viral proteins, thereby affecting their ability to attach to and enter host cells. researchgate.net
Bacterial Adhesion and Biofilm Formation
Extensive research into the roles of monosaccharides and their derivatives in microbial physiology has revealed complex and often species-specific effects on bacterial adhesion and the subsequent formation of biofilms. While the direct and specific effects of Glcn-2S, NA (N-Sulfo-glucosamine sodium salt) on these processes are not extensively documented in publicly available research, the broader context of related compounds such as glucosamine (B1671600), N-acetylglucosamine (GlcNAc), and particularly sulfated glycans, provides a framework for understanding its potential molecular mechanisms. The sulfation of sugars is a critical modification that can significantly alter their biological activity, especially in mediating interactions between bacteria and host cells.
Many pathogenic bacteria have evolved to recognize and bind to sulfated glycans, such as heparan sulfate proteoglycans (HSPGs), which are ubiquitously present on the surface of host cells and in the extracellular matrix. This adhesion is a crucial first step in colonization and the initiation of infection. Bacterial surface proteins, known as adhesins, mediate this binding. For example, various pathogens utilize adhesins to interact with the sulfated sugar moieties of HSPGs to anchor themselves to host tissues.
Given this mechanism, it is hypothesized that soluble, sulfated monosaccharides like this compound could act as competitive inhibitors. By mimicking the sulfated sugar residues of host cell surface glycans, this compound could potentially bind to bacterial adhesins, thereby blocking them from attaching to their intended host cell receptors. This anti-adhesive effect would, in turn, prevent the initial attachment required for biofilm formation.
While direct experimental data for this compound is limited, studies on related compounds offer insights. For instance, glucosamine and its derivatives have been shown to influence biofilm formation in various bacteria. Glucosamine nanoparticles, particularly when used in combination with antibiotics, have demonstrated the ability to inhibit biofilm formation by Pseudomonas aeruginosa. Furthermore, glucosamine sulfate has exhibited some environmental antibacterial properties. These findings suggest that glucosamine-based molecules can interfere with bacterial growth and community development.
The presence of a sulfate group on this compound is particularly significant. The specific positioning of the sulfate group can be a key determinant of binding affinity and specificity for bacterial adhesins. Therefore, the anti-adhesive potential of this compound would likely be highly dependent on the specific bacterial species and the molecular structure of their adhesins.
Future research would need to focus on detailed in vitro studies to quantify the effects of this compound on the adhesion and biofilm formation of a range of pathogenic bacteria. Such studies would involve measuring the reduction in bacterial attachment to surfaces and the inhibition of biofilm biomass in the presence of varying concentrations of the compound. Furthermore, biophysical techniques could be employed to confirm the direct binding of this compound to specific bacterial adhesins and to determine the affinity of this interaction.
Table 1: Potential Research Areas for Investigating the Role of this compound in Bacterial Adhesion and Biofilm Formation
| Research Area | Experimental Approach | Potential Outcome |
|---|---|---|
| Anti-Adhesion Efficacy | Crystal violet staining assays, microscopic visualization of bacterial attachment to abiotic and biotic surfaces. | Quantification of the inhibitory effect of this compound on the initial attachment of various bacterial species. |
| Biofilm Inhibition | Measurement of biofilm biomass (e.g., via crystal violet or safranin staining), confocal laser scanning microscopy to visualize biofilm architecture. | Determination of the concentration-dependent inhibition of biofilm formation and disruption of mature biofilms by this compound. |
| Mechanism of Action | Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study the binding of this compound to purified bacterial adhesins. | Confirmation of direct interaction between this compound and bacterial adhesins, and determination of binding kinetics and affinity. |
| Competitive Inhibition | In vitro assays measuring the displacement of bacterial binding to immobilized heparan sulfate or host cells by this compound. | Evidence for a competitive inhibition mechanism where this compound competes with host cell receptors for binding to bacterial adhesins. |
| Gene Expression Analysis | Transcriptomic analysis (e.g., RNA-seq) of bacteria treated with this compound. | Identification of genes involved in adhesion and biofilm formation that are up- or down-regulated in response to this compound. |
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-Sulfo-glucosamine sodium salt | This compound |
| N-acetylglucosamine | GlcNAc |
| Glucosamine | GlcN |
| Chondroitin (B13769445) Sulfate | CS |
Degradation and Remodeling of Glcnac2s Containing Glycans
Enzymatic Depolymerization of Sulfated Glycans
The initial steps in the degradation of heparan sulfate (B86663) proteoglycans (HSPGs) involve endoglycosidic cleavage of the polysaccharide chains, a process primarily mediated by heparanase. This is followed by the sequential action of exoglycosidases that remove terminal sugar residues.
Heparanase Activity and HS Chain Cleavage
Heparanase is an endo-β-glucuronidase that plays a crucial role in both physiological and pathological processes by cleaving heparan sulfate chains. nih.govnih.gov This enzymatic action breaks down the long polysaccharide chains into smaller fragments, which can still modulate the activity of various growth factors and signaling molecules. nih.gov
The substrate specificity of heparanase is complex and not fully elucidated, but it is known to recognize specific sulfation patterns within the HS chain. nih.gov Research indicates that heparanase preferentially cleaves the glycosidic bond between a glucuronic acid (GlcA) and an N-sulfated glucosamine (B1671600) (GlcNS) residue that may also be O-sulfated at the 3-O or 6-O position. nih.gov While 2-O-sulfation of the adjacent iduronic acid (IdoA) residue is not essential for cleavage, the presence of a 2-O-sulfated GlcA residue in close proximity can be recognized by the enzyme. nih.govoup.com In fact, some studies suggest that a 2-O-sulfate group on the IdoA residue adjacent to the cleavage site is critical for recognition and subsequent cleavage by heparanase. oup.com Conversely, polysaccharides composed of repeating IdoA2S-GlcNS disaccharide units have been found to inhibit heparanase activity. nih.gov Heparanase cleavage sites are often located in regions of low sulfation, separating the highly sulfated S-domains. nih.gov
Glucosaminidases and Their Substrate Specificity
Following the initial fragmentation by heparanase, further degradation of HS oligosaccharides occurs from the non-reducing end by a series of exoglycosidases. β-N-acetylglucosaminidase is a lysosomal enzyme that hydrolyzes terminal, non-reducing N-acetyl-β-D-glucosaminide and N-acetyl-β-D-galactosaminide residues from various glycoconjugates. sigmaaldrich.com This enzyme, also known as β-N-acetylhexosaminidase, exists as two major isoenzymes, Hex A and Hex B. sigmaaldrich.com Its activity is crucial for the complete breakdown of the glycan chain. However, the presence of sulfate groups on the N-acetylglucosamine residue typically prevents the action of exoglycosidases. nih.gov Therefore, sulfatases must first remove these sulfate modifications before the glucosaminidase can cleave the sugar residue. The substrate specificity of β-N-acetylglucosaminidase from E. coli has been shown to be that of an exo-β-N-acetylglucosaminidase. asm.org
Sulfatases Acting on GlcNAc2S Residues
Specific sulfatases are required to remove sulfate groups from the N-acetylglucosamine residues within the HS chain, a critical step in their complete degradation.
N-Acetylglucosamine-6-Sulfate Sulfatase (GNS)
N-acetylglucosamine-6-sulfatase (GNS) is a lysosomal enzyme responsible for removing the 6-O-sulfate group from terminal N-acetylglucosamine-6-sulfate residues of heparan sulfate and keratan (B14152107) sulfate. medlineplus.govwikipedia.org This exosulfatase acts on the non-reducing end of the polysaccharide chain. medlineplus.gov A deficiency in GNS activity leads to Mucopolysaccharidosis type IIID (MPS IIID), a lysosomal storage disorder characterized by the accumulation of undegraded heparan sulfate. medlineplus.gov While the primary substrate of GNS is GlcNAc-6S, its activity on 2-O-sulfated N-acetylglucosamine (GlcNAc2S) is not its designated function. The degradation of sulfated glycans is a sequential process, and GNS specifically targets the 6-O-sulfate group. nih.govnih.gov
Extracellular Sulfatases (Sulfs) and Their Impact on Sulfation Patterns
In addition to the lysosomal sulfatases, a distinct class of extracellular endosulfatases, known as Sulf-1 and Sulf-2, play a critical role in remodeling the sulfation patterns of heparan sulfate on the cell surface. researchopenworld.comnih.gov These enzymes selectively remove 6-O-sulfate groups from internal glucosamine residues within intact HS chains, particularly within highly sulfated S-domains. nih.govfrontiersin.org Unlike their lysosomal counterparts that act as exoenzymes, the Sulfs are endosulfatases that function at a neutral pH. nih.gov
By altering the 6-O-sulfation status of HS, Sulfs modulate the binding and signaling of a wide array of growth factors and morphogens, including Wnt, FGF, VEGF, and BMP. researchopenworld.comnih.gov This remodeling can either enhance or inhibit signaling pathways depending on the specific context and the growth factor involved. plos.org Studies in knockout mice have demonstrated that Sulf1 and Sulf2 contribute to the generation of organ-specific HS sulfation patterns. nih.gov For instance, the absence of these enzymes leads to an increase in trisulfated disaccharides in various organs. nih.gov The activity of Sulfs is highly dependent on the structural characteristics of the HS substrate. plos.org Their primary targets are trisulfated disaccharides like [GlcA/IdoA(2S)-GlcNS(6S)]. frontiersin.org
Lysosomal Degradation Pathways of GlcNAc2S-Containing Glycans
The complete catabolism of heparan sulfate, including chains containing GlcNAc2S, occurs within the lysosome. This process involves the coordinated and sequential action of multiple hydrolases, including endoglycosidases, exoglycosidases, and sulfatases. nih.govnih.gov
Glycosaminoglycans are internalized by endocytosis and transported to lysosomes. glycoforum.gr.jp The degradation process begins at the non-reducing end of the polysaccharide fragments generated by heparanase. glycoforum.gr.jpcore.ac.uk For a sulfated sugar to be removed by an exoglycosidase, the sulfate group must first be cleaved by a specific sulfatase. nih.gov
In the case of a terminal uronic acid residue that is 2-O-sulfated, such as glucuronate-2-sulfate, a specific sulfatase, glucuronate-2-sulfatase (GUS), is required to remove the sulfate group before the action of β-glucuronidase. nih.govglycoforum.gr.jp Arylsulfatase K has been identified as the lysosomal glucuronate-2-sulfatase. researchgate.net Similarly, iduronate-2-sulfatase (IDS) removes the 2-O-sulfate group from terminal iduronic acid residues. core.ac.uk Following the removal of the uronic acid, the exposed glucosamine residue is addressed. If it is N-sulfated, a sulfamidase removes the N-sulfate group. glycoforum.gr.jp The resulting glucosamine with a free amino group is then N-acetylated by a lysosomal membrane-bound N-acetyltransferase to form GlcNAc, which can then be cleaved by α-N-acetylglucosaminidase. glycoforum.gr.jpelifesciences.org If the glucosamine is 6-O-sulfated, N-acetylglucosamine-6-sulfatase (GNS) removes this sulfate group. nih.gov The stepwise degradation continues until the entire glycan chain is broken down into monosaccharides and inorganic sulfate, which are then transported out of the lysosome for reuse. mdpi.com
| Enzyme Class | Enzyme Name | Substrate/Action | Location |
| Endoglycosidase | Heparanase | Cleaves HS chains at specific sites | Extracellular/Lysosomal |
| Exoglycosidase | β-N-acetylglucosaminidase | Removes terminal GlcNAc residues | Lysosomal |
| Exosulfatase | N-acetylglucosamine-6-sulfatase (GNS) | Removes 6-O-sulfate from terminal GlcNAc | Lysosomal |
| Endosulfatase | Sulf-1, Sulf-2 | Remove internal 6-O-sulfate groups from HS | Extracellular |
| Exosulfatase | Glucuronate-2-sulfatase (GUS) | Removes 2-O-sulfate from terminal GlcA | Lysosomal |
| Exosulfatase | Iduronate-2-sulfatase (IDS) | Removes 2-O-sulfate from terminal IdoA | Lysosomal |
| Exosulfatase | Sulfamidase | Removes N-sulfate from terminal glucosamine | Lysosomal |
| Transferase | N-acetyltransferase | Acetylates terminal glucosamine | Lysosomal Membrane |
Implications of Dysregulated GlcNAc2S Degradation in Molecular Pathophysiology
The proper degradation of glycans, including those containing sulfated N-acetylglucosamine (GlcNAc) residues, is a critical process for maintaining cellular homeostasis. This breakdown primarily occurs in the lysosomes and is carried out by a series of specific hydrolases, including glycosidases and sulfatases. nih.govnih.gov Dysregulation of this intricate process, where the sequential removal of sugar and sulfate moieties is impaired, can lead to the accumulation of partially degraded glycans. nih.govoup.com This accumulation is the hallmark of lysosomal storage diseases and has profound implications for cellular function, contributing to the molecular pathophysiology of a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. frontiersin.orgmdpi.com
The core issue in dysregulated glycan degradation is often a genetic defect leading to the deficiency or complete absence of a specific lysosomal enzyme. nih.govchop.edu For sulfated glycans, degradation is a stepwise process where sulfatases must first remove the sulfate esters before exoglycosidases can cleave the sugar residue. nih.govoup.com A failure at any step causes the entire downstream degradation cascade to halt, leading to the intralysosomal buildup of the substrate that cannot be processed. nih.gov
Congenital Disorders of Glycosylation (CDG):
Congenital disorders of glycosylation are a group of inherited metabolic diseases caused by defects in the synthesis or modification of glycan chains. chop.eduresearchgate.net While many CDGs involve the biosynthesis pathway, defects in degradation pathways also lead to severe, multi-systemic clinical manifestations. researchgate.netuzh.ch For instance, a deficiency in N-acetylglucosamine-6-sulfatase (implicated in keratan sulfate degradation) leads to macular corneal dystrophy, a condition characterized by progressive opacity of the cornea. uzh.ch Although this specific enzyme acts on 6-O-sulfated GlcNAc, it highlights the critical role of sulfatases in glycan degradation and the tissue-specific pathologies that arise from their dysfunction. Genetic defects affecting the enzymes responsible for removing 2-O-sulfate groups from GlcNAc would be expected to cause similar lysosomal accumulation and associated pathology.
Cancer Pathophysiology:
Aberrant glycosylation is a well-established hallmark of cancer. glytech-inc.comnih.gov This includes significant changes in the sulfation patterns of cell surface glycans, which are implicated in tumor progression, metastasis, and immune evasion. mdpi.comnih.gov
Tumor Progression and Metastasis: Changes in the expression of sulfated glycans on the cancer cell surface can profoundly impact cell adhesion, migration, and invasion. mdpi.comglycoforum.gr.jp For example, specific sulfated structures can act as ligands for selectins and galectins, proteins that mediate cell-cell interactions. mdpi.com Enhanced expression of these ligands on tumor cells can facilitate their binding to endothelial cells, a key step in metastasis. mdpi.comnih.gov Studies in breast cancer have shown that an upregulation of certain sulfated N-glycans is associated with malignancy and may serve as a biomarker for early-stage disease. mdpi.comresearchgate.net
Immune Evasion: The glycan profile on a cell's surface, known as the glycocalyx, plays a crucial role in how the cell is perceived by the immune system. glytech-inc.com Cancer cells can alter their surface glycans to create an immunosuppressive environment. nih.gov Increased sulfation can enhance the binding of Siglecs (sialic acid-binding immunoglobulin-like lectins), which are inhibitory receptors found on various immune cells. mdpi.comnih.gov By engaging these inhibitory receptors, cancer cells can dampen the anti-tumor immune response. mdpi.com
Signaling and Metabolism: The dynamic addition and removal of a single N-acetylglucosamine residue on nuclear and cytoplasmic proteins, a process known as O-GlcNAcylation, acts as a nutrient sensor and regulates numerous signaling pathways. nih.govnih.gov Elevated O-GlcNAcylation is a common feature of cancer cells and is linked to metabolic reprogramming, promoting phenomena like the Warburg effect. nih.govfrontiersin.org It influences the stability and activity of key proteins involved in cancer, such as the tumor suppressor p53 and factors in the PI3K/Akt/mTOR pathway. frontiersin.orgjefferson.edu Dysregulation of the hexosamine biosynthetic pathway, which produces the UDP-GlcNAc donor sugar, is central to these pathological changes. nih.govnih.gov
Endoplasmic Reticulum-Associated Degradation (ERAD):
Beyond the lysosome, the degradation of misfolded glycoproteins is managed by the endoplasmic reticulum-associated degradation (ERAD) pathway. frontiersin.orgmolbiolcell.org In this quality control system, the N-glycan structure is a critical signal. Mannose trimming of the glycan on a misfolded protein flags it for retrotranslocation to the cytosol and subsequent degradation by the proteasome. frontiersin.orgfrontiersin.org If this process is dysregulated, misfolded proteins can accumulate, leading to ER stress. This stress can trigger the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis. molbiolcell.org In some cases, ERAD-resistant proteins may be rerouted for degradation via a lysosomal pathway known as ERLAD. embopress.org The interplay between glycosylation status and protein degradation pathways is crucial for cellular health, and its disruption is implicated in various protein-misfolding diseases. frontiersin.orgnih.gov
The following table summarizes key research findings on the pathological implications of dysregulated glycan degradation, with a focus on sulfated and related glycans.
| Pathophysiology | Key Dysregulated Process | Molecular Findings | Associated Disease(s) | Source |
|---|---|---|---|---|
| Cancer Progression & Metastasis | Aberrant expression of sulfated N-glycans | Increased sulfated glycan epitopes enhance binding to selectins and galectins, promoting cell migration, invasion, and immune evasion. mdpi.com Specific sulfated structures on p53 aggregates mediate their prion-like propagation between cancer cells. pnas.org | Breast Cancer, Ovarian Cancer, Colon Cancer mdpi.comnih.govpnas.org | mdpi.comnih.govglycoforum.gr.jppnas.org |
| Metabolic Disease & Cancer | Elevated O-GlcNAcylation | O-GlcNAc acts as a nutrient sensor, linking metabolic state (via UDP-GlcNAc levels) to key signaling pathways (PI3K/Akt, mTOR) and transcription factors, promoting cell proliferation and survival. nih.govnih.govfrontiersin.org | Diabetes, Various Cancers frontiersin.orgnih.govjefferson.edu | frontiersin.orgnih.govnih.govfrontiersin.orgjefferson.edu |
| Congenital Disorders | Deficiency of lysosomal sulfatases or glycosidases | Genetic mutations lead to the absence of specific enzymes required for the stepwise degradation of glycans, causing intralysosomal accumulation of substrates. nih.gov This results in multi-systemic disorders. chop.eduern-net.eu | Mucopolysaccharidoses, Macular Corneal Dystrophy, CDG nih.govchop.eduuzh.ch | nih.govnih.govchop.eduuzh.ch |
| Protein Misfolding Diseases | Impaired ER-Associated Degradation (ERAD) | Failure to properly trim N-glycans on misfolded proteins prevents them from being targeted for proteasomal degradation. This leads to ER stress and activation of the unfolded protein response (UPR). frontiersin.orgfrontiersin.org | Neurodegenerative Diseases, Liver Disease molbiolcell.orgfrontiersin.orgembopress.org | frontiersin.orgmolbiolcell.orgfrontiersin.orgembopress.orgnih.gov |
| Immune Dysregulation | Altered glycan structures on immune cells and tumor cells | Abnormal glycans on immune receptors can impair pathogen recognition. ern-net.eu Tumor cells can express sulfated glycans that bind to inhibitory Siglec receptors on immune cells, suppressing the anti-tumor response. mdpi.comnih.gov | Autoimmune Diseases, Cancer mdpi.comnih.govern-net.eu | glytech-inc.commdpi.comnih.govern-net.eu |
Advanced Research Methodologies and Tools for Glcnac2s Analysis and Manipulation
Chemoenzymatic and Automated Synthesis of Defined GlcNAc-2S Oligosaccharides
The generation of structurally pure oligosaccharides containing the GlcNAc-2S motif is a significant synthetic challenge. Both enzymatic and chemical methods, often used in combination, are employed to achieve the regioselective sulfation required for these complex molecules.
Enzymatic synthesis offers unparalleled stereo- and regioselectivity in glycan modification. Sulfotransferases, in particular, are key enzymes that transfer a sulfo group from a universal donor, 3′-phosphoadenosine-5′-phosphosulfate (PAPS), to specific hydroxyl groups on a carbohydrate acceptor. google.com
The primary family of enzymes studied for 2-O-sulfation are the heparan sulfate (B86663) (HS) 2-O-sulfotransferases (HS2STs). However, research indicates that these enzymes exhibit a strong preference for uronic acid residues, specifically iduronic acid (IdoA) and, to a lesser extent, glucuronic acid (GlcA), rather than N-acetylglucosamine. researchgate.netacs.org Studies have shown that even in a substrate mix with a vast excess of GlcA over IdoA, the enzyme almost exclusively sulfates the IdoA residue. researchgate.net This pronounced substrate specificity makes natural HS2ST a challenging catalyst for the direct synthesis of GlcNAc-2S.
The biosynthesis of heparan sulfate involves a cascade of modification enzymes, and the activity of 2-O-sulfotransferase is context-dependent, often requiring prior N-sulfation of the adjacent glucosamine (B1671600) residue. acs.orgpnas.org This intricate enzymatic machinery has evolved to produce specific HS structures, and directing its activity towards an atypical substrate like GlcNAc for 2-O-sulfation is not straightforward.
To overcome this limitation, researchers are exploring enzyme engineering. For instance, structurally guided mutagenesis of a 2-O-sulfotransferase (2OST) has been used to alter its substrate specificity, although these efforts have primarily focused on modulating its activity towards IdoA versus GlcA. nih.govresearchgate.net A mutant enzyme, 2OST Y94I, was engineered to be highly specific for IdoA, losing its ability to sulfate GlcA, which, while useful for certain assays, moves further away from potential activity on GlcNAc. nih.gov The development of a sulfotransferase that efficiently acts on the 2-position of GlcNAc would likely require significant protein engineering efforts or the discovery of novel enzymes with this specific activity.
In contrast, chemoenzymatic strategies have been highly successful for other sulfation patterns. For example, engineered glycosidases, specifically 6-sulfo-GlcNAcases, have been mutated to catalyze the synthesis of oligosaccharides containing 6-O-sulfo-GlcNAc (GlcNAc-6S). acs.org This approach bypasses the need for sulfotransferases by using a pre-sulfated monosaccharide donor. A similar strategy for GlcNAc-2S would require the chemical synthesis of an activated GlcNAc-2S donor, which could then be utilized by an engineered glycosyltransferase or glycosidase.
Table 1: Substrate Specificity of Wild-Type Heparan Sulfate 2-O-Sulfotransferase (HS2ST) This table illustrates the known preferences of HS2ST, highlighting the challenge in using it for GlcNAc-2S synthesis.
| Substrate Residue | Relative Sulfation Efficiency | Key Findings |
| Iduronic Acid (IdoA) | High | Preferred substrate for HS2ST. researchgate.netacs.org |
| Glucuronic Acid (GlcA) | Low to Very Low | Sulfated much less efficiently than IdoA. researchgate.netdiva-portal.org |
| N-Acetylglucosamine (GlcNAc) | Not Reported/Negligible | Not a recognized substrate for HS2ST under typical biosynthetic conditions. researchgate.netglycoforum.gr.jp |
Solid-phase synthesis provides a powerful alternative to enzymatic methods, enabling the controlled, stepwise assembly of complex oligosaccharides. This technique involves attaching a starting sugar to a solid support (resin) and sequentially adding monosaccharide building blocks with appropriate protecting groups. nih.govrsc.org
The successful solid-phase synthesis of a GlcNAc-2S-containing oligosaccharide hinges on the availability of an orthogonally protected GlcNAc-2S building block. This building block must have a temporary protecting group at the 2-position that can be selectively removed for sulfation, while other hydroxyl groups remain protected. Following sulfation, the other protecting groups are removed to yield the final product.
While solid-phase methods have been established for various GlcN sulfoforms, including N-sulfo, 3-O-sulfo, and 6-O-sulfo derivatives, the synthesis of 2-O-sulfated isomers presents unique challenges. nih.govresearchgate.net The 2-position is adjacent to the anomeric center and often carries the N-acetyl group, influencing the reactivity and stereochemical outcome of glycosylation reactions. The introduction of a bulky and electron-withdrawing sulfate group at this position requires a robust synthetic strategy.
A general workflow for this approach would involve:
Preparation of an Orthogonally Protected GlcNAc Monomer: Synthesizing a GlcNAc building block where the hydroxyl groups at positions 3, 4, and 6, and the anomeric position are protected with groups that are stable to the conditions used for 2-O-sulfation.
Attachment to Solid Support: Covalently linking the monomer to a resin.
Selective Deprotection: Removing the protecting group at the 2-OH position.
On-Resin Sulfation: Introducing the sulfate group using a sulfating agent like a sulfur trioxide-amine complex.
Chain Elongation: Sequentially adding other monosaccharide units.
Cleavage and Global Deprotection: Releasing the final oligosaccharide from the resin and removing all remaining protecting groups. researchgate.netcsic.es
Automated glycan assembly (AGA) leverages solid-phase synthesis principles in a computer-controlled synthesizer, dramatically accelerating the production of complex oligosaccharides. nih.gov These platforms automate the repetitive cycles of coupling and deprotection, enabling the rapid synthesis of oligosaccharide libraries.
The application of AGA to synthesize GlcNAc-2S oligosaccharides is entirely dependent on the successful development of a suitable 2-O-sulfo-GlcNAc building block, as discussed previously. Once such a building block is available, it could be incorporated into established AGA protocols. Automated synthesizers are equipped to handle the necessary reagents and temperature-controlled reaction conditions required for glycosylation and modification steps. nih.gov This technology has already been successfully applied to the synthesis of other complex sulfated structures, including heparan sulfate precursors and dermatan sulfate oligosaccharides.
Structural Biology Approaches to GlcNAc-2S-Protein Complexes
Understanding the three-dimensional structures of GlcNAc-2S in complex with proteins is fundamental to deciphering the molecular basis of their interactions.
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for characterizing the binding interfaces between GlcNAc-2S and proteins at an atomic level.
X-ray Crystallography provides high-resolution static snapshots of the molecular interactions. To study these complexes, crystals of the protein bound to GlcNAc-2S or a related oligosaccharide are grown and then exposed to X-rays. The resulting diffraction pattern is used to calculate an electron density map, which reveals the precise arrangement of atoms in the complex. researchgate.net For instance, the crystal structure of a chitooligosaccharide-binding protein (CBP) from Vibrio bacteria in complex with di-N-acetyl-chitobiose ((GlcNAc)₂) has detailed the specific hydrogen bonds and van der Waals contacts that anchor the sugar to the protein's binding groove. nih.gov Such studies can reveal a continuous extended cleft on the protein surface where the glycan binds. oup.com The analysis of electron density maps allows for the unambiguous placement of the glycan within the protein's binding site. researchgate.netresearchgate.net
NMR Spectroscopy , on the other hand, provides information about the structure and dynamics of molecules in solution, which is closer to their native state. Techniques like saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY) can identify which parts of the glycan are in close contact with the protein and can reveal conformational changes upon binding. For example, NMR has been used to study the interaction of GlcNAc-containing oligosaccharides with lectins like concanavalin (B7782731) A, showing how the glycan's conformation can be distorted upon binding to the protein. oup.com
Together, these methods provide a comprehensive picture of the binding interface, highlighting key amino acid residues and specific chemical groups on the GlcNAc-2S moiety that are critical for recognition and affinity. nih.gov
Genetic and Cellular Models for Studying GlcNAc-2S Function
Genetic and cellular models are indispensable for investigating the functional consequences of GlcNAc-2S modifications in vivo and in vitro.
Altering the expression of enzymes involved in the synthesis and degradation of sulfated glycans is a direct way to study the function of GlcNAc-2S.
Gene Knockout: Creating knockout mice or cell lines that lack specific sulfotransferases (enzymes that add sulfate groups) or glycosidases (enzymes that remove sugar residues) allows researchers to observe the resulting phenotypic changes. For example, the knockout of heparan sulfate 6-O-sulfotransferase 2 (Hs6st2) in mice leads to a decrease in heparan sulfate 6-O-sulfation. oup.com Similarly, double-knockout mice for GlcNAc-6-O-sulfotransferases 1 and 2 show a significant reduction in lymphocyte homing, highlighting the importance of this sulfation in immune function. researchgate.net The genetic knockout of O-linked β-N-acetylglucosamine transferase (ogt) has been shown to be lethal in embryonic mice, demonstrating the critical role of O-GlcNAcylation in development. frontiersin.org
Gene Knockdown: When a full knockout is lethal or has severe developmental consequences, gene knockdown using techniques like RNA interference (RNAi) offers a powerful alternative. licorbio.com Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be designed to specifically target the mRNA of a sulfotransferase or glycosidase, leading to its degradation and a reduction in protein expression. horizondiscovery.comlicorbio.com For example, siRNA-mediated knockdown of glycosylation-related transcripts in C2C12 myotubes has been used to investigate the role of specific enzymes in creating GalNAc-containing epitopes recognized by lectins. oup.com The effectiveness of the knockdown is typically confirmed by quantitative Western blotting or In-Cell Western assays. licorbio.comlicorbio.com
These strategies have been instrumental in revealing the diverse physiological roles of sulfotransferases and the glycans they modify. glycoforum.gr.jp
The advent of CRISPR/Cas9 technology has revolutionized the ability to precisely edit the genomes of cell lines and organisms, offering unprecedented control over glycan structures. biorxiv.orgfrontiersin.org This system can be used to create knockouts of genes involved in glycosylation pathways with high efficiency. mdpi.com For example, CRISPR/Cas9 has been used to knock out genes like OCH1 and ALG3 in the yeast Kluyveromyces marxianus to reduce hyper-mannosylation, a common issue in yeast expression systems. plos.org Furthermore, CRISPR/Cas9 can be used to knock in genes to introduce new glycosylation pathways. In the same study, genes for α-1,2-mannosidase, β-1,2-N-acetylglucosaminyltransferase I (GnTI), and GnTII were knocked in to produce human-like N-glycan structures. plos.org This technology has also been applied in insect cells to edit endogenous genes and alter protein glycosylation. pnas.org
| CRISPR/Cas9 Application | Target Gene(s) | Model System | Outcome |
| Reduce Hypermannosylation | ALG3, OCH1 (Knockout) | K. marxianus (yeast) | Reduced mannosylation of glycoproteins. plos.org |
| Humanize N-glycans | MdsI, GnTI, GnTII (Knock-in) | K. marxianus (yeast) | Production of human-like complex N-glycans. plos.org |
| Alter Protein Glycosylation | Sf-fdl (Knockout) | Insect cells | Reduced paucimannose (B12396251) structures and increased terminally GlcNAcylated structures. pnas.org |
| Enhance Viral Resistance | Mgat1, Cosmc (Knockout) | CHO cells | Generation of a host cell line resistant to mouse minute virus (MMV) infection. mdpi.com |
Reporter systems are valuable tools for visualizing and quantifying the expression and functional consequences of specific glycan structures like GlcNAc-2S.
Metabolic Chemical Reporters: These are modified monosaccharides that can be fed to cells and incorporated into glycans. For instance, peracetylated 6-azido-6-deoxy-N-acetyl-glucosamine (Ac₃6AzGlcNAc) can be used as a metabolic chemical reporter. acs.org Once incorporated, the azido (B1232118) group can be tagged with a fluorescent probe via click chemistry, allowing for the visualization of O-GlcNAcylated proteins. acs.org
Genetically Encoded Biosensors: Fluorescent protein-based biosensors can be engineered to monitor the levels of key metabolites in glycosylation pathways. For example, a genetically encoded sensor for UDP-GlcNAc, the donor substrate for O-GlcNAc transferase, has been developed by inserting a circularly permuted green fluorescent protein (cpGFP) into an inactive E. coli UDP-GlcNAc transferase. acs.org This allows for the real-time monitoring of UDP-GlcNAc dynamics in living cells. acs.org
Reporter Gene Assays: These assays use the expression of a reporter gene, such as luciferase or β-galactosidase, to measure the activity of a signaling pathway that may be modulated by GlcNAc-2S. berthold.comthermofisher.com For example, if GlcNAc-2S is involved in activating a specific transcription factor, a reporter construct with that transcription factor's binding site upstream of a luciferase gene can be used to quantify this activation. The Dual-Luciferase® Reporter (DLR) Assay System, which uses both Firefly and Renilla luciferases, is a common tool for such studies. berthold.com
Spectrometric and Chromatographic Techniques for Glycan Characterization
A combination of spectrometric and chromatographic techniques is essential for the detailed structural characterization of GlcNAc-2S, both as a free monosaccharide and as part of larger glycans.
Mass Spectrometry (MS) is a cornerstone for glycan analysis. nih.gov
Electrospray Ionization (ESI)-MS and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS are used to determine the molecular weight of glycans and glycopeptides. plos.orgd-nb.info
Tandem MS (MS/MS) techniques, such as Collision-Induced Dissociation (CID) , Higher-Energy C-trap Dissociation (HCD) , and Electron Transfer Dissociation (ETD) , are used to fragment the molecules and determine their sequence and branching patterns. researchgate.netasm.org ETD is particularly useful for identifying the sites of O-GlcNAcylation on peptides, as it tends to preserve the labile glycosidic bond. d-nb.infoasm.org
Chromatographic Techniques are used to separate complex mixtures of glycans before MS analysis.
High-Performance Liquid Chromatography (HPLC) is widely used for the separation of glycans. sielc.com Normal-phase HPLC can separate fluorescently labeled N-glycans. researchgate.net Reversed-phase HPLC, often coupled directly to ESI-MS (LC/ESI-MS), is a powerful tool for analyzing glycopeptides. nih.govdoi.org
Capillary Electrophoresis (CE) is another high-resolution separation technique suitable for charged molecules like sulfated monosaccharides. nih.govresearchgate.netnih.gov It can separate isomers of sulfated monosaccharides and is often coupled with MS for identification. nih.govresearchgate.net
| Technique | Principle | Application for GlcNAc-2S |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Determining molecular weight and composition of GlcNAc-2S containing glycans. plos.org |
| - ESI-MS/MS | Soft ionization followed by fragmentation. | Sequencing of glycopeptides and localization of GlcNAc-2S. nih.gov |
| - MALDI-TOF-MS | Laser-induced ionization, time-of-flight analysis. | High-throughput analysis of glycan mixtures. pnas.org |
| - ETD-MS | Fragmentation via electron transfer. | Pinpointing the exact location of O-linked GlcNAc modifications on proteins. asm.org |
| Chromatography | Separation based on differential partitioning between phases. | Isolation and purification of GlcNAc-2S and related glycans. |
| - HPLC | High-pressure liquid chromatography. | Separation of complex glycan mixtures prior to MS analysis. sielc.comnih.govrasayanjournal.co.in |
| - Capillary Electrophoresis (CE) | Separation in a capillary based on charge and size. | High-resolution separation of sulfated monosaccharide isomers. nih.govnih.govtechniques-ingenieur.fr |
Biotechnological Applications of GlcNAc(2S)-Related Enzymes
The enzymes responsible for synthesizing and modifying sulfated glycans, particularly sulfotransferases, are powerful biotechnological tools. Their application enables the controlled production of complex glycans for research and therapeutic development, overcoming the limitations and heterogeneity of structures isolated from natural sources.
The synthesis of specific sulfated structures like those containing GlcNAc(2S) relies on the availability of the relevant sulfotransferases. The genes encoding these enzymes can be cloned and expressed in various host systems to produce active, recombinant enzymes. nih.gov
Expression Systems: Bacterial systems like Escherichia coli and eukaryotic systems such as yeast (Saccharomyces cerevisiae), insect cells (e.g., Sf-21), and mammalian cells (e.g., COS-1, CHO) have been used for the recombinant production of sulfotransferases and other glycan-modifying enzymes. nih.govresearchgate.net While E. coli expression can be cost-effective and rapid, mammalian or insect cell systems are often preferred for producing complex eukaryotic enzymes, as they provide the necessary post-translational modifications and folding environment for full activity. researchgate.netacs.org For example, a soluble recombinant form of human N-acetylglucosamine-6-O-sulfotransferase (a related enzyme) was actively produced in COS-1 cells. nih.gov Similarly, various human sulfotransferases have been expressed in E. coli. novusbio.com
Enzyme Families: The carbohydrate sulfotransferase (CHST) family includes enzymes that transfer sulfate to specific hydroxyl groups on carbohydrate acceptors. rndsystems.com For instance, human CHST2 (also known as GlcNAc6ST-1) transfers sulfate to the 6-O position of non-reducing GlcNAc residues. rndsystems.com While enzymes specifically catalyzing 2-O sulfation of GlcNAc are less commonly studied in recombinant systems than their 6-O-sulfating counterparts, the principles of production are the same. The availability of these recombinant enzymes in purified form is the first critical step toward their use in targeted glycan synthesis. rndsystems.comnih.gov
Table 5.6.1-1: Examples of Recombinantly Produced Sulfotransferases
| Enzyme Name | Abbreviation | Function | Host System Example |
|---|---|---|---|
| Carbohydrate Sulfotransferase 1 | CHST1 / KSGal6ST | Catalyzes 6-O-sulfation of Galactose in keratan (B14152107) sulfate. novusbio.com | Wheat Germ (in vitro), Insect Cells acs.orgnovusbio.com |
| Carbohydrate Sulfotransferase 2 | CHST2 / GlcNAc6ST-1 | Catalyzes 6-O-sulfation of terminal GlcNAc. rndsystems.com | CHO Cells rndsystems.com |
| Carbohydrate Sulfotransferase 4 | CHST4 / GlcNAc6ST-2 | Catalyzes 6-O-sulfation of GlcNAc in L-selectin ligands. mybiosource.com | N/A |
Enzymatic and chemoenzymatic synthesis provides a powerful route to producing structurally defined sulfated oligosaccharides that are difficult to access through chemical synthesis alone. biorxiv.org This approach leverages the high specificity of enzymes to introduce modifications like sulfation at precise locations on a glycan scaffold.
Chemoenzymatic Synthesis: In a chemoenzymatic strategy, a core glycan structure is first assembled using chemical methods or a combination of chemical and enzymatic steps. acs.org This precursor is then used as a substrate for one or more recombinant enzymes to introduce further modifications. For example, a chemoenzymatic approach to synthesizing keratan sulfate oligosaccharides exploits the specificities of different recombinant sulfotransferases. acs.orgbiorxiv.org In these schemes, a sulfotransferase such as CHST2 is used to add a sulfate group to a terminal GlcNAc residue on a pre-assembled LacNAc chain. biorxiv.org This step-wise, controlled enzymatic modification allows for the creation of homogeneous glycan products with defined sulfation patterns. biorxiv.org
Applications in Glycan Synthesis: This biocatalytic approach is not limited to a single sulfation. By combining multiple glycosyltransferases and sulfotransferases in sequential reactions or one-pot cocktails, complex glycan structures can be built up and derivatized. acs.org For instance, after an initial sulfation step, the chain can be further elongated by a glycosyltransferase, followed by another sulfation step using a different sulfotransferase. biorxiv.org This methodology provides access to a library of well-defined sulfated glycans, which are invaluable as molecular probes for studying glycan-protein interactions and elucidating the functional roles of specific sulfation motifs, such as GlcNAc(2S). researchgate.net
Future Directions in Glcnac2s Research
Deciphering Subtle Roles of GlcNAc-2S in Complex Biological Systems
While the fundamental importance of glycosylation in processes ranging from protein folding to cell-cell communication is well-established, the precise contributions of specific modifications like 2-O-sulfation on GlcNAc are often subtle and context-dependent. A major challenge is to distinguish the function of this single sulfate (B86663) group from the background of a complex glycan structure. Future research must move beyond general correlation and toward a definitive understanding of its role.
Key research aims will include:
Investigating Developmental Processes: Exploring the role of GlcNAc-2S in embryonic development and tissue differentiation. The use of model organisms with genetic alterations in specific sulfotransferases will be crucial for uncovering functions that are essential for normal development.
Elucidating Cell Signaling Pathways: Determining how the negatively charged sulfate group of GlcNAc-2S acts as a specific recognition marker for glycan-binding proteins (lectins), thereby modulating signaling cascades. This involves identifying specific lectin partners and understanding how their binding translates into cellular responses.
Understanding Pathophysiological Mechanisms: Examining the dysregulation of GlcNAc-2S expression in diseases such as cancer and inflammatory disorders. Research will focus on how aberrant sulfation contributes to disease progression, for instance, by altering cell adhesion, migration, or immune evasion. nih.gov
A significant hurdle is the difficulty in isolating the function of a single glycan modification in a living system. oup.com Advanced approaches, such as creating precisely edited cell lines or using sophisticated model organisms, will be necessary to study the effects of adding or removing this specific sulfate group without altering the underlying glycan chain. oup.com
Development of Novel Tools for GlcNAc-2S-Specific Glycoengineering
To functionally characterize GlcNAc-2S, researchers require tools that can precisely control its installation on glycoproteins. Glycoengineering offers a powerful approach to create well-defined glycoproteins for functional studies, but current methods often lack the specificity required for individual modifications like 2-O-sulfation. numberanalytics.com The development of novel tools is a critical future direction.
Future glycoengineering strategies will likely focus on three main areas:
Engineered Enzymatic Synthesis: Creating a toolkit of enzymes with tailored specificities. This includes discovering novel sulfotransferases or engineering existing ones to specifically add sulfate to the 2-position of GlcNAc on target proteins.
Advanced Chemoenzymatic Methods: Combining the flexibility of chemical synthesis with the specificity of enzymatic reactions. This approach allows for the creation of complex, precisely sulfated glycan structures that can then be attached to proteins using enzymes like endoglycosidases. nih.gov
Metabolic Glycoengineering with Bioorthogonal Chemistry: Designing and synthesizing modified monosaccharide precursors of GlcNAc-2S that contain a "chemical handle." mdpi.com These precursors can be fed to cells, incorporated into their glycans, and then visualized or manipulated using bioorthogonal reactions, providing a way to track and study GlcNAc-2S in a living context. jci.org
The following table summarizes potential future tools for GlcNAc-2S-specific glycoengineering.
Table 1: Future Glycoengineering Tools for GlcNAc-2S Research
| Tool/Strategy | Principle | Potential Application |
|---|---|---|
| Site-Specific Sulfotransferases | Engineering enzymes (sulfotransferases) to recognize a specific amino acid sequence or structural motif alongside a GlcNAc residue, ensuring sulfation only occurs at the desired location. | Production of homogeneously sulfated therapeutic proteins; creating precise tools for studying protein-glycan interactions. |
| Glycan Remodeling with ENGases | Using endoglycosidases (ENGases) to trim existing N-glycans on a protein down to a single GlcNAc residue, followed by the enzymatic transfer of a pre-synthesized, GlcNAc-2S-containing glycan. nih.govcaltech.edu | Generating specific glycoforms of proteins to test the functional role of GlcNAc-2S in protein stability, activity, and binding. |
| Bioorthogonal Precursors | Synthesizing a GlcNAc analog with a 2-sulfate group and a bioorthogonal tag (e.g., azide (B81097) or alkyne). This precursor would be fed to cells and incorporated into glycoconjugates. mdpi.comjci.org | In vivo tracking of GlcNAc-2S distribution, identification of GlcNAc-2S modified proteins, and studying their dynamics in real-time. |
| MAGIC Platform Adaptation | Adapting platforms like Mobile-element Assisted Glycoconjugation by Insertion on Chromosome (MAGIC) to include GlcNAc-2S modifications in bacterial expression systems. researchgate.netbiorxiv.org | Rapid production of glycoconjugate vaccines or other glycoproteins containing this specific sulfation for large-scale studies. |
Advanced Computational Modeling of GlcNAc-2S-Mediated Interactions
Computational modeling provides an indispensable lens through which to view the molecular world, offering insights that are often difficult to obtain through experimental methods alone. researchgate.net For GlcNAc-2S, advanced modeling is crucial for understanding how a small chemical modification can have significant biological consequences. Future computational work will provide an atomic-level understanding of GlcNAc-2S-mediated interactions.
Key areas for advanced computational modeling include:
Molecular Dynamics (MD) Simulations: Performing long-timescale simulations to understand how the addition of a charged sulfate group at the 2-position affects the flexibility and conformational preferences of the entire glycan chain and the glycoprotein (B1211001) to which it is attached. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model enzymatic reactions involving GlcNAc-2S with high accuracy. This can help in understanding how sulfotransferases recognize their substrate and catalyze the sulfation reaction, or how glycosidases are inhibited by this modification.
Integrative Structural Modeling: Combining computational docking algorithms with low-resolution experimental data (e.g., from cryo-EM) to build high-resolution models of GlcNAc-2S-containing glycans in complex with their binding partners. nih.gov This is essential for visualizing the specific contacts that mediate recognition.
The table below outlines the application of these modeling techniques to GlcNAc-2S research.
| Agent-Based Modeling (ABM) | To simulate complex biological systems, such as cell-cell interactions at the tissue level. nimml.org | How does a change in the density of GlcNAc-2S on a cell surface impact immune cell recognition and signaling in a simulated tissue environment? |
Q & A
Q. What are the key considerations when designing experiments to synthesize Glcn-2S, NA?
Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., pH, temperature) and purity validation using techniques like NMR and mass spectrometry (MS). Ensure replication by documenting step-by-step protocols, including purification methods (e.g., column chromatography) and characterization workflows. Cross-validate results with independent trials to confirm reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer: Combine complementary methods:
- Spectroscopy : NMR (¹H, ¹³C, 2D-COSY) for functional group analysis and stereochemistry confirmation.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- Chromatography : HPLC or GC-MS to assess purity and isolate isomers. Report instrument parameters (e.g., solvent systems, ionization modes) to enable cross-lab validation .
Q. How can researchers optimize the stability of this compound in aqueous solutions for biological assays?
Methodological Answer: Conduct stability studies under varying conditions (pH, temperature, ionic strength) using kinetic monitoring (e.g., UV-Vis spectroscopy or LC-MS). Compare degradation products against controls. Use buffering agents like phosphate or Tris to mitigate hydrolysis, and validate stability over timeframes relevant to experimental use .
Q. What are the best practices for synthesizing isotope-labeled this compound for metabolic tracing studies?
Methodological Answer: Use stable isotopes (e.g., ¹³C or ²H) introduced during precursor synthesis. Validate isotopic incorporation via MS and NMR. Ensure minimal isotopic dilution by optimizing reaction yields and purification steps. Document labeling efficiency in supplementary materials for transparency .
Q. How should researchers address variability in bioactivity data for this compound across cell lines?
Methodological Answer: Standardize assay conditions (e.g., cell passage number, growth medium, incubation time). Include positive/negative controls and replicate experiments (n ≥ 3). Use statistical tools (e.g., ANOVA) to identify outliers and assess significance. Report cell-line-specific factors (e.g., receptor expression levels) that may explain variability .
Advanced Research Questions
Q. How can contradictions in this compound’s spectroscopic data be resolved during structural elucidation?
Methodological Answer: Reconcile discrepancies (e.g., conflicting NOESY vs. ROESY correlations) by:
Q. What strategies are effective for integrating this compound into multi-omics datasets while minimizing batch effects?
Methodological Answer: Normalize data using platform-specific algorithms (e.g., ComBat for transcriptomics). Include technical replicates and batch controls. Use metadata tagging (e.g., sample preparation dates) to identify confounding variables. Apply machine learning (PCA, PLS-DA) to disentangle biological signals from noise .
Q. How can researchers validate the hypothesized biosynthetic pathway of this compound in vivo?
Methodological Answer: Use isotopic tracing (¹³C-glucose) to track precursor incorporation. Knock out candidate genes (CRISPR/Cas9) and monitor intermediate accumulation via metabolomics. Compare results with in vitro enzymatic assays. Publish negative results to avoid publication bias .
Q. What computational approaches are suitable for predicting this compound’s interactions with non-canonical targets?
Methodological Answer: Combine molecular docking (AutoDock, Schrödinger) with molecular dynamics simulations to assess binding stability. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Curate a structure-activity relationship (SAR) database to refine predictive models .
Q. How should researchers design a meta-analysis to resolve conflicting reports on this compound’s mechanistic role in inflammation?
Methodological Answer:
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies with dose-response data).
- Extract effect sizes and heterogeneity metrics (I² statistic).
- Adjust for publication bias using funnel plots or trim-and-fill analysis.
- Highlight methodological differences (e.g., in vivo vs. in vitro models) as potential confounding factors .
Data Presentation and Reproducibility
- Tables : Include raw data (e.g., spectroscopic shifts, IC₅₀ values) alongside processed results. Use standardized formats (e.g., IUPAC guidelines for chemical data) .
- Supplementary Materials : Provide spectra, chromatograms, and code for computational analyses. Reference these in the main text to enhance transparency .
- Conflict Resolution : Disclose all data contradictions and detail troubleshooting steps in the "Experimental" section to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
